molecular formula C9H15N3 B1529249 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1248970-88-8

1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

Cat. No. B1529249
CAS RN: 1248970-88-8
M. Wt: 165.24 g/mol
InChI Key: SUBOZXJOQFRDNB-UHFFFAOYSA-N
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Description

1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, or CPMP, is an important organic compound with a wide range of applications in scientific research. It is a cyclic amine with a five-membered ring structure, consisting of four carbon atoms and one nitrogen atom. CPMP is used as a starting material in the synthesis of other compounds, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, as part of the broader pyrazole derivatives, has been extensively studied for its synthesis, characterization, and applications in various fields of scientific research. One study describes the synthesis and characterization of pyrazole derivatives, highlighting their structure through various spectroscopic techniques and X-ray crystallography. The study also delves into the biological activity against breast cancer and microbes, confirming the origin of the activity through theoretical calculations (Titi et al., 2020).

Reactivity and Applications in Synthesis

Research on pyrazole derivatives also focuses on their reactivity and applications in synthesizing complex molecules. For instance, studies have explored the addition and cycloaddition reactions of pyrazole blue with primary aromatic amines, leading to the synthesis of various compounds. These reactions demonstrate the versatility of pyrazole derivatives in organic synthesis, contributing to the development of new materials and molecules with potential applications in different industries (Aly et al., 1997).

Potential Antimicrobial and Antitumor Activity

The antimicrobial and antitumor activities of pyrazole derivatives have garnered interest in the scientific community. A study synthesizing functionalized indole-3-yl pyrazole derivatives starting from 3-cyanoacetylindole revealed their applicability in creating novel compounds with expected pharmaceutical interest. These findings underscore the potential of pyrazole derivatives in developing new therapeutics (El‐Mekabaty et al., 2017).

Novel Catalytic Processes

Pyrazole derivatives have also been investigated for their role in novel catalytic processes, showcasing their utility in facilitating various chemical reactions. For example, the synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands led to the development of water-soluble pyrazolate rhodium(I) complexes, illustrating the compounds' versatility in catalysis and potential applications in industrial processes (Esquius et al., 2000).

properties

IUPAC Name

1-(1-cyclopropylethyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6-5-9(10)11-12(6)7(2)8-3-4-8/h5,7-8H,3-4H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBOZXJOQFRDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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